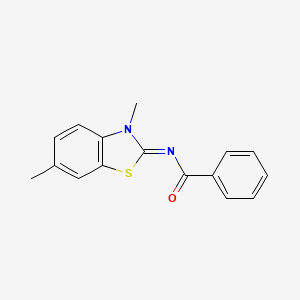

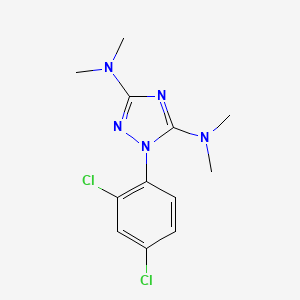

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives are known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

Synthesis Analysis

Benzothiazoles can be synthesized through a variety of methods. A common method involves the treatment of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another method involves the condensation of 2-aminothiophenol with aldehydes in DMF .Chemical Reactions Analysis

The chemical reactivity of benzothiazoles depends on the specific substituents present on the ring system. In general, benzothiazoles can undergo a variety of chemical reactions, including condensation reactions with aldehydes, reactions with amines, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide” would depend on the specific structure of the compound. In general, benzothiazoles are stable compounds due to their aromaticity. They are typically colorless and have a slight, characteristic odor .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic environments. These inhibitors demonstrate high efficiency in protecting steel against corrosion, providing insights into their potential application in industrial settings. The study emphasizes the compounds' ability to adsorb onto metal surfaces, highlighting the practical implications of benzothiazole derivatives in material science and engineering (Hu et al., 2016).

Antimicrobial and Antioxidant Activities

Research into benzimidazole and thiazole derivatives has uncovered their promising antimicrobial and antioxidant activities. By synthesizing a series of N-substituted carboxamide compounds, studies have found significant biological activity against various microorganisms and free radicals. These findings suggest the potential therapeutic applications of these compounds in combating microbial infections and oxidative stress-related diseases (Sindhe et al., 2016).

Biological Evaluations

Further investigations into N-substituted benzamide derivatives have explored their biological applications, including their potential as non-steroidal anti-inflammatory drugs and their inhibitory effects on specific enzymes. This research avenue provides a foundation for developing new therapeutic agents, emphasizing the chemical versatility and biological significance of benzamide derivatives in medicinal chemistry (Saeed et al., 2015).

Polymer Science and Solar Cell Applications

In the field of polymer science, studies on polycarbazole and its interaction with benzothiazole derivatives have led to advancements in solar cell technologies. Research has shown that manipulating the morphology of polymer blends can significantly enhance the photovoltaic performance of solar cells, indicating the role of benzothiazole derivatives in developing renewable energy technologies (Chu et al., 2011).

Anticancer Research

Benzothiazole and benzamide frameworks have also been explored for their anticancer properties. Various derivatives have been synthesized and evaluated against different cancer cell lines, demonstrating potent anticancer activities. These studies underscore the potential of benzothiazole and benzamide derivatives in oncology, providing a path toward novel anticancer therapeutics (Gudipati et al., 2011).

Wirkmechanismus

Target of Action

Similar compounds have been reported to have antimicrobial properties , suggesting potential targets could be bacterial proteins or enzymes

Mode of Action

It’s known that benzothiazole derivatives can interact with biological targets through hydrogen bonding and other non-covalent interactions . The compound may interact with its targets, leading to changes in their function or activity.

Biochemical Pathways

Benzothiazole derivatives have been associated with various biochemical processes, including excited-state hydrogen bonds and proton transfers . The compound may affect these or other pathways, leading to downstream effects on cellular functions.

Result of Action

Benzothiazole derivatives have been associated with various biological effects, including cytotoxicity and antibacterial activity

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide. For instance, solvent polarity can affect the hydrogen bond dynamics of benzothiazole derivatives . Other environmental factors, such as temperature and pH, may also influence the compound’s action.

Zukünftige Richtungen

Benzothiazole derivatives continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods for benzothiazole derivatives, exploring their mechanisms of action, and developing new benzothiazole-based drugs for various diseases .

Eigenschaften

IUPAC Name |

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-11-8-9-13-14(10-11)20-16(18(13)2)17-15(19)12-6-4-3-5-7-12/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXPMYAFQBKJMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-amino-1,3,6-trioxo-3,3a,11b,11c-tetrahydro-6H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(1H)-yl)benzoic acid](/img/structure/B2976780.png)

![N-[1-(1-adamantyl)-2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2976782.png)

![N-[2-(N-methylthiophene-2-sulfonamido)ethyl]prop-2-enamide](/img/structure/B2976783.png)

![3-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B2976785.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-3-carboxamide](/img/structure/B2976786.png)

![2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid](/img/structure/B2976788.png)

![N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2976789.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2976799.png)